![molecular formula C14H16N2O2 B14372699 (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] CAS No. 92046-45-2](/img/structure/B14372699.png)
(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] is a chemical compound known for its unique structure and properties It consists of a 1,2-phenylene group bonded to two 2-methylaziridin-1-yl groups via methanone linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] typically involves the reaction of 1,2-phenylenediamine with 2-methylaziridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in chemical synthesis and industrial applications.
Aplicaciones Científicas De Investigación
(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Phenylenediamine: A precursor in the synthesis of (1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone].
2-Methylaziridine: Another precursor used in the synthesis.
Bis(2-chloroethyl)amine: A structurally similar compound with different reactivity.
Uniqueness
(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone] is unique due to its dual aziridine rings, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
92046-45-2 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
[2-(2-methylaziridine-1-carbonyl)phenyl]-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C14H16N2O2/c1-9-7-15(9)13(17)11-5-3-4-6-12(11)14(18)16-8-10(16)2/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
SDRVKUKNNFDTKM-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1C(=O)C2=CC=CC=C2C(=O)N3CC3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


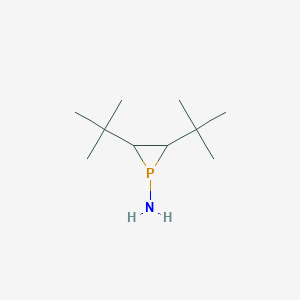
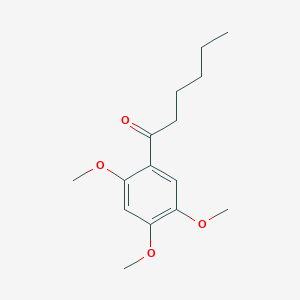
![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
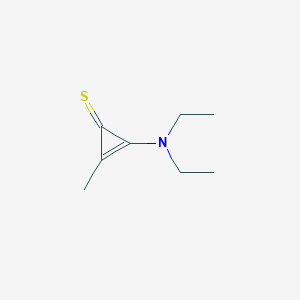
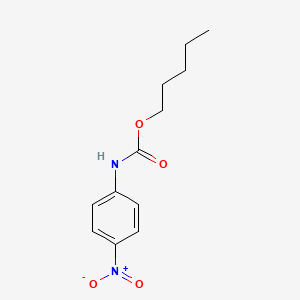
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)

![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)
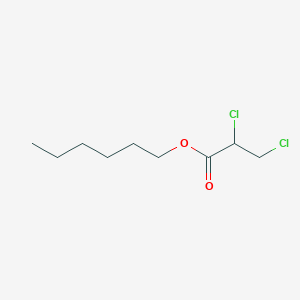
![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)



